molecular formula C₄₃H₄₉N₃O₁₁ B1144984 (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16 CAS No. 1351775-04-6

(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16

Cat. No.: B1144984
CAS No.: 1351775-04-6
M. Wt: 783.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16, also known as this compound, is a useful research compound. Its molecular formula is C₄₃H₄₉N₃O₁₁ and its molecular weight is 783.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include protection of hydroxyl groups, oxidation, reduction, and coupling reactions.", "Starting Materials": [ "2,4,16-trihydroxycholest-6-en-21-al", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of hydroxyl groups by reacting 2,4,16-trihydroxycholest-6-en-21-al with acetic anhydride and pyridine to form (2,4,16-trihydroxycholest-6-en-21-yl) acetate.", "Step 2: Oxidation of the aldehyde group in (2,4,16-trihydroxycholest-6-en-21-yl) acetate to form (2,4,16-trihydroxycholest-6-en-21-yl) acetic acid.", "Step 3: Reduction of the carbonyl group in (2,4,16-trihydroxycholest-6-en-21-yl) acetic acid using sodium borohydride to form (2,4,16-trihydroxycholest-6-en-21-yl) acetic alcohol.", "Step 4: Deprotection of the hydroxyl groups in (2,4,16-trihydroxycholest-6-en-21-yl) acetic alcohol using sodium hydroxide to form 2,4,16-trihydroxycholest-6-en-21-ol.", "Step 5: Methylation of 2,4,16-trihydroxycholest-6-en-21-ol using methanol and hydrochloric acid to form 2,4,16-trihydroxycholest-6-en-21-yl methyl ether.", "Step 6: Protection of the hydroxyl groups in 2,4,16-trihydroxycholest-6-en-21-yl methyl ether by reacting with acetic anhydride and pyridine to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetate.", "Step 7: Oxidation of the alcohol group in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetate to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic acid.", "Step 8: Reduction of the carbonyl group in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic acid using sodium borohydride to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic alcohol.", "Step 9: Deprotection of the hydroxyl groups in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic alcohol using sodium hydroxide to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16-cholestadien-3-one.", "Step 10: Purification of the product by recrystallization from a mixture of water and ethanol." ] }

CAS No.

1351775-04-6

Molecular Formula

C₄₃H₄₉N₃O₁₁

Molecular Weight

783.86

Synonyms

Rifaximin Impurity A;  Rifaximin Impurity 1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.